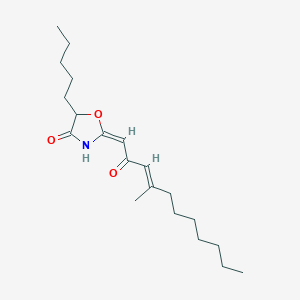

lipoxazolidinone B

CAS No.:

Cat. No.: VC1932103

Molecular Formula: C20H33NO3

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H33NO3 |

|---|---|

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | (2E)-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-5-pentyl-1,3-oxazolidin-4-one |

| Standard InChI | InChI=1S/C20H33NO3/c1-4-6-8-9-11-12-16(3)14-17(22)15-19-21-20(23)18(24-19)13-10-7-5-2/h14-15,18H,4-13H2,1-3H3,(H,21,23)/b16-14+,19-15+ |

| Standard InChI Key | IFYHOQUOFKVJCG-BIASGTOTSA-N |

| Isomeric SMILES | CCCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCCC)/C |

| Canonical SMILES | CCCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCCC)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Lipoxazolidinone B is a marine natural product characterized by its distinctive 4-oxazolidinone heterocyclic core. The compound has a molecular formula of C20H33NO3 and a molecular weight of 335.5 g/mol. The presence of this unique oxazolidinone core distinguishes it from conventional antibiotics and contributes to its antimicrobial properties.

Physical and Chemical Properties

The physical properties of lipoxazolidinone B are consistent with its highly lipophilic nature. Based on structural comparison with the related compound lipoxazolidinone A, which has a cLogP of approximately 6.66, lipoxazolidinone B is expected to demonstrate similar lipophilicity . This high lipophilicity likely influences its pharmacokinetic behavior, including absorption, distribution, and membrane permeability.

Synthesis Methods

General Synthetic Approaches

The synthesis of lipoxazolidinone B typically involves several key steps focused on forming the critical 4-oxazolidinone core structure. Common synthetic routes include:

-

Cyclization reactions with acylated Meldrum's acid derivatives

-

Formation of the oxazolidinone structure through coupling of α-hydroxy amides with α-keto ketene derivatives

-

Creation of β-keto imides, followed by cyclization and dehydration steps

Protecting Group Strategies

The synthesis of lipoxazolidinone compounds often requires the use of protecting groups to prevent unwanted side reactions. Tert-butyldimethylsilyl (TBS) is commonly used as a protecting group in the synthetic pathway. Based on synthetic approaches to related compounds, the proper management of protecting groups is crucial for successful synthesis of the desired oxazolidinone structure.

One-Pot Synthesis Methods

Drawing from research on related compounds, one-pot coupling/cyclization procedures have been developed for lipoxazolidinones. For instance, the synthesis of lipoxazolidinone A utilized a two-step, one-pot procedure that was found to be more convenient and higher yielding than multi-step approaches . Similar methods could likely be adapted for the synthesis of lipoxazolidinone B, potentially improving efficiency and yield.

Antimicrobial Activity

Spectrum of Activity

Lipoxazolidinone B demonstrates significant antibacterial activity against various pathogens, particularly Gram-positive bacteria. It has shown notable efficacy against methicillin-resistant strains, indicating its potential value in addressing antibiotic resistance challenges. The compound's activity profile suggests it may be effective against bacteria that have developed resistance to other antibiotics.

Mechanism of Action

The antimicrobial activity of lipoxazolidinone B is primarily attributed to its interference with bacterial protein synthesis. Research suggests that it may inhibit the initiation or elongation phases of translation by binding to ribosomal subunits, similar to other known antibiotics in the oxazolidinone class. This mechanism of action targets a fundamental cellular process, potentially explaining its broad-spectrum activity against various bacterial strains.

Comparative Activity Against Resistant Strains

While specific data on lipoxazolidinone B against resistant strains is limited in the provided sources, research on related compounds in the lipoxazolidinone family provides valuable context. For example, studies on lipoxazolidinone A and its analogs have demonstrated significant activity against various resistant strains, including linezolid-, tetracycline-, and erythromycin-resistant Staphylococcus aureus and several Staphylococcus epidermidis strains, including vancomycin-intermediate S. epidermidis . This suggests that lipoxazolidinone B may also retain activity against resistant bacteria.

Structure-Activity Relationships

Core Pharmacophore

The 4-oxazolidinone core structure appears to be essential for the antimicrobial activity of lipoxazolidinone compounds. This heterocyclic structure serves as the primary pharmacophore, and modifications to this core can significantly affect biological activity. Research on lipoxazolidinone analogs suggests that maintaining the integrity of this core is crucial for preserving antimicrobial efficacy.

Impact of Side Chains and Functional Groups

The lipophilic side chains attached to the oxazolidinone core likely influence the compound's ability to penetrate bacterial cell membranes. Research on related lipoxazolidinone compounds has shown that modifications to these side chains can affect both antimicrobial potency and physicochemical properties such as solubility and lipophilicity . This knowledge can guide the development of lipoxazolidinone B analogs with improved properties.

Structural Optimization Strategies

Based on research with lipoxazolidinone A and other analogs, several strategies for structural optimization of lipoxazolidinone B could be considered:

-

Introduction of aryl substituents to modulate lipophilicity

-

Incorporation of polar functional groups to improve solubility while maintaining antimicrobial activity

-

Varying chain lengths to optimize membrane penetration and target binding

-

Exploring heterocyclic replacements for various structural elements

Comparative Analysis with Related Compounds

Comparison with Lipoxazolidinone A

While both lipoxazolidinone A and B belong to the same family, they exhibit structural differences that may influence their antimicrobial profiles. Lipoxazolidinone A possesses the same fundamental 4-oxazolidinone core structure but differs in the arrangement of side chains and functional groups. These structural differences may contribute to variations in potency, spectrum of activity, and physicochemical properties between the two compounds.

Activity Comparison Table

The following table presents a comparative analysis of lipoxazolidinone B with related compounds based on structural features and antimicrobial properties:

Research Challenges and Future Directions

Current Limitations in Lipoxazolidinone B Research

Despite its promising antimicrobial properties, research on lipoxazolidinone B faces several challenges:

-

Limited availability from natural sources

-

Complexity of total synthesis

-

High lipophilicity potentially affecting bioavailability

-

Incomplete understanding of its precise mechanism of action

These challenges have likely slowed the development of lipoxazolidinone B as a clinical candidate, despite its promising antimicrobial activity.

Future Research Priorities

Future research on lipoxazolidinone B should prioritize:

-

Development of more efficient synthetic routes

-

Creation of simplified analogs with improved physicochemical properties

-

Detailed investigation of mechanism of action at the molecular level

-

Assessment of potential for resistance development

-

Exploration of combination therapies with existing antibiotics

These research directions could help realize the full potential of lipoxazolidinone B as a lead compound for antimicrobial development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume